molecular formula C23H44N6O3 B14263054 Benzamide, N-(20-amino-4,8,12,17-tetraazaeicos-1-yl)-2,5-dihydroxy- CAS No. 133805-35-3

Benzamide, N-(20-amino-4,8,12,17-tetraazaeicos-1-yl)-2,5-dihydroxy-

Cat. No.: B14263054
CAS No.: 133805-35-3
M. Wt: 452.6 g/mol
InChI Key: JLMPLFOTMMZOJF-UHFFFAOYSA-N
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Description

Benzamide, N-(20-amino-4,8,12,17-tetraazaeicos-1-yl)-2,5-dihydroxy- is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by its unique structure, which includes multiple amino groups and hydroxyl functionalities, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(20-amino-4,8,12,17-tetraazaeicos-1-yl)-2,5-dihydroxy- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of benzoic acid with ammonia or an amine to form benzamide.

    Introduction of the Amino Groups:

    Hydroxylation: The hydroxyl groups are introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the amino groups, converting them to amines or other reduced forms.

    Substitution: The benzamide core can undergo substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a valuable building block for creating diverse chemical structures.

Biology

In biological research, the compound may be used to study enzyme interactions, particularly those involving amide bonds and hydroxyl groups. It can serve as a model compound for understanding biochemical pathways.

Medicine

Medically, benzamides are known for their therapeutic properties, including anti-inflammatory and analgesic effects. This specific compound may be investigated for similar applications, potentially serving as a lead compound for drug development.

Industry

Industrially, the compound can be used in the production of polymers, resins, and other materials that require specific functional groups for their properties.

Mechanism of Action

The mechanism of action of Benzamide, N-(20-amino-4,8,12,17-tetraazaeicos-1-yl)-2,5-dihydroxy- involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with proteins, enzymes, and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound, known for its use in pharmaceuticals.

    N-(2-Hydroxyethyl)benzamide: A derivative with similar hydroxyl functionality.

    N-(4-Aminobutyl)benzamide: A derivative with similar amino functionality.

Uniqueness

The uniqueness of Benzamide, N-(20-amino-4,8,12,17-tetraazaeicos-1-yl)-2,5-dihydroxy- lies in its extended chain with multiple amino groups and hydroxyl functionalities. This structure provides a high degree of reactivity and versatility, making it suitable for a wide range of applications in different fields.

Properties

CAS No.

133805-35-3

Molecular Formula

C23H44N6O3

Molecular Weight

452.6 g/mol

IUPAC Name

N-[3-[3-[3-[4-(3-aminopropylamino)butylamino]propylamino]propylamino]propyl]-2,5-dihydroxybenzamide

InChI

InChI=1S/C23H44N6O3/c24-9-3-12-25-10-1-2-11-26-13-4-14-27-15-5-16-28-17-6-18-29-23(32)21-19-20(30)7-8-22(21)31/h7-8,19,25-28,30-31H,1-6,9-18,24H2,(H,29,32)

InChI Key

JLMPLFOTMMZOJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)NCCCNCCCNCCCNCCCCNCCCN)O

Origin of Product

United States

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